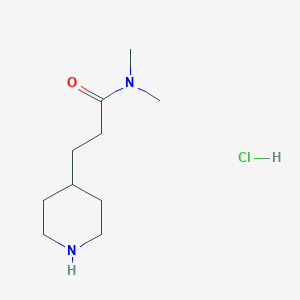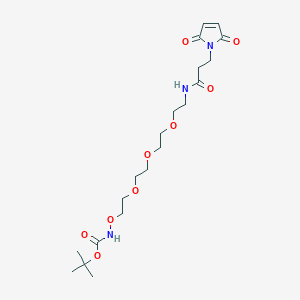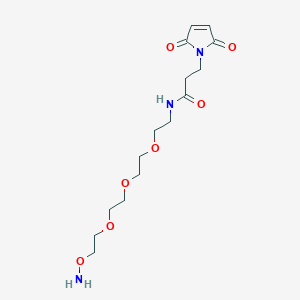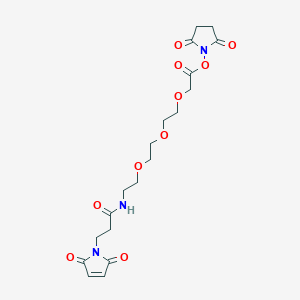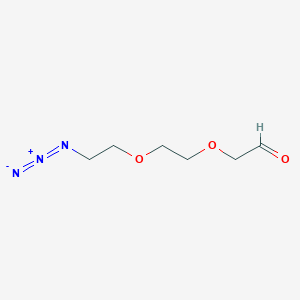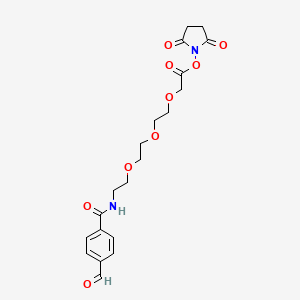
Mal-amide-PEG2-oxyamine-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-amide-PEG2-oxyamine-Boc is a polyethylene glycol-based linker molecule that possesses a Boc-protected oxyamine functionality. This compound is widely used in the synthesis of proteolysis targeting chimeras (PROTACs), which are targeted protein degradation agents . The compound’s structure includes a maleimide group and a Boc-protected oxyamine group linked through a linear polyethylene glycol chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG2-oxyamine-Boc typically involves the following steps:
Formation of the Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine.
Attachment of Polyethylene Glycol: The polyethylene glycol chain is attached to the maleimide group through a nucleophilic substitution reaction.
Introduction of the Oxyamine Group: The oxyamine group is introduced by reacting the polyethylene glycol-maleimide intermediate with an oxyamine compound.
Boc Protection: The oxyamine group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
Mal-amide-PEG2-oxyamine-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Boc Deprotection: Boc deprotection is usually performed using trifluoroacetic acid in dichloromethane.
Oxime Formation: The oxyamine group reacts with aldehydes or ketones in the presence of an acid catalyst
Major Products
Substitution Products: Various substituted maleimide derivatives.
Deprotected Oxyamine: Free oxyamine group after Boc deprotection.
Oxime Linkages: Stable oxime bonds formed with aldehydes or ketones
Applications De Recherche Scientifique
Mal-amide-PEG2-oxyamine-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and bioconjugates
Mécanisme D'action
Mal-amide-PEG2-oxyamine-Boc exerts its effects through the following mechanisms:
Linker Functionality: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds.
Oxyamine Reactivity: The oxyamine group forms oxime linkages with aldehydes or ketones, enabling the conjugation of various biomolecules.
PROTAC Synthesis: In PROTACs, the compound links an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein
Comparaison Avec Des Composés Similaires
Mal-amide-PEG2-oxyamine-Boc is unique due to its combination of a maleimide group, a polyethylene glycol chain, and a Boc-protected oxyamine group. Similar compounds include:
Mal-amide-PEG2-amine: Lacks the oxyamine functionality.
Mal-amide-PEG2-oxyamine: Lacks the Boc protection.
Mal-amide-PEG2-carboxylic acid: Contains a carboxylic acid group instead of an oxyamine group
These similar compounds differ in their functional groups and protective groups, which influence their reactivity and applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O8/c1-18(2,3)29-17(25)20-28-13-12-27-11-10-26-9-7-19-14(22)6-8-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZXOBWZFWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
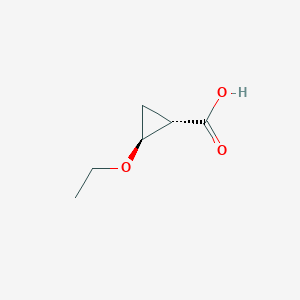
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
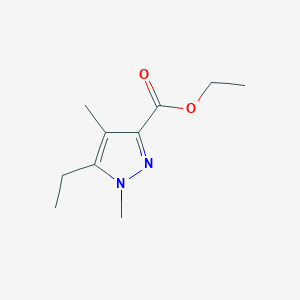
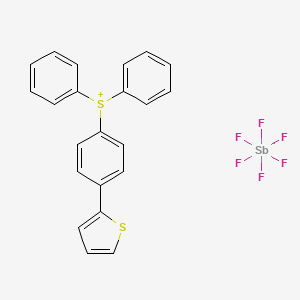
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)

